N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine - 2097925-45-4

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Catalog Number: EVT-3084067
CAS Number: 2097925-45-4
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: These compounds are a series of novel oxazolidinone derivatives featuring a thieno-pyridine ring system. They were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive bacteria. Several derivatives, including the acetyl, methane sulfonamide, and p-toluene sulfonamide derivatives, demonstrated good activity, while the di-(methane sulfonamide) derivative showed comparable activity to reference drugs.

Relevance: While not directly containing the same core structure as N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, these compounds share the presence of a heterocyclic ring system and are explored for their antimicrobial potential, similar to the target compound. The presence of thienopyridine ring system in these derivatives and thiazole ring in N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine points to the exploration of diverse heterocyclic scaffolds for potential antimicrobial activity.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3-dihydroquinazoline-4(1H)-ones

Compound Description: This series of compounds features a quinazolin-4-one core connected to a 1,3-thiazole moiety. They were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Several compounds exhibited promising anti-tubercular activity, with one compound displaying superior activity compared to the standard drug isoniazid.

Relevance: These compounds share the presence of a 1,3-thiazole ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine and are also investigated for their activity against microbial pathogens. This suggests the potential importance of the 1,3-thiazole moiety in conferring antimicrobial properties.

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides

Compound Description: These compounds are a series of azetidin-2-one derivatives synthesized and evaluated for their anticonvulsant activity. They were designed based on a four-component pharmacophoric model for anticonvulsant activity. A majority of the compounds showed potency in the maximal electroshock seizure (MES) model.

Relevance: These compounds share the presence of an azetidine ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine. While the target compound is investigated for antimicrobial properties, the shared azetidine ring highlights the importance of this structural motif in exploring various biological activities.

Thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(ti)ones and 4-HPPD Inhibitors

Compound Description: These are herbicidal agents comprising a combination of active ingredients, including thien-3-yl-sulfonylaminocarbonyltriazolinones and specific 4-HPPD inhibitors. They are formulated to effectively control unwanted plant growth. [, ]

Relevance: Although not directly related to the structure of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, these compounds represent a class of heterocyclic compounds with biological activity, highlighting the diversity of applications for heterocyclic scaffolds in drug discovery and development. [, ]

Pyrazolo[1,5-a][1,3,5]triazine and Oxazolo[4,5-d]pyrimidine Derivatives

Compound Description: This research describes the synthesis and characterization of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives. These compounds were evaluated for their vasodilator activity. Two pyrazolo[1,5-a][1,3,5]triazine derivatives exhibited pronounced vasodilator effects, suggesting their potential for development into new vasodilator drugs. The oxazolo[4,5-d]pyrimidine derivatives showed limited vasodilator activity.

Relevance: While not sharing a direct structural connection with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, the pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives demonstrate the application of heterocyclic compounds in drug development for various therapeutic targets. This highlights the versatility of heterocyclic scaffolds in medicinal chemistry.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of novel thiazole-1,3,4-oxadiazole hybrid analogues were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Some of the synthesized compounds displayed significant antibacterial activity, particularly against Gram-negative bacteria, when compared to the standard drug ciprofloxacin.

Relevance: These compounds share the presence of a 1,3-thiazole ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, suggesting a potential contribution of this ring system to antimicrobial properties. The exploration of both compounds for antibacterial activity further emphasizes the importance of 1,3-thiazole scaffold in the development of antimicrobial agents.

3-(2-chloro-3-quinolyl)-6-phenyl [, ]thiazolo[2,3-c][1,2,4]triazole

Compound Description: These novel compounds were synthesized and characterized, incorporating quinoline, thiazole, and triazole moieties in a single molecule. They are of interest due to the potential for a wide range of biological activities associated with these heterocyclic systems.

Relevance: This compound shares the thiazole ring structure with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, demonstrating the continued exploration of thiazole derivatives in the pursuit of novel bioactive molecules. The incorporation of diverse heterocyclic units in 3-(2-chloro-3-quinolyl)-6-phenyl [, ]thiazolo[2,3-c][1,2,4]triazole further highlights the potential of combining different heterocyclic motifs to discover new drugs.

Phenyl-(4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl)-amine Derivatives

Compound Description: This patent describes a series of phenyl-(4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl)-amine derivatives with various substituents on the phenyl ring. These compounds are claimed to possess pharmaceutical activity, specifically mentioning their use as pharmaceuticals.

Relevance: While not directly containing the same core structure as N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, these compounds share the presence of a pyrimidine ring and are claimed to have pharmaceutical applications. This overlap highlights the relevance of pyrimidine derivatives in drug discovery and development.

N-phenyl-4-(4-pyridyl)-2-pyrimidineamine Derivatives

Compound Description: This patent describes a series of N-phenyl-4-(4-pyridyl)-2-pyrimidineamine derivatives with various substituents. These compounds are reported to possess microbiocidal activity, specifically against phytopathogenic microorganisms, especially fungi.

Relevance: These compounds share the presence of a pyrimidine ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine and are also investigated for their antimicrobial properties. This suggests the potential role of the pyrimidine ring in imparting antimicrobial activity.

(E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine Derivatives

Compound Description: These newly synthesized compounds, based on the thiazole and pyrazole pharmacophores, were designed and evaluated for their in vitro anti-infective and anticancer activities. They exhibited potent antibacterial and antifungal activities, comparable to standard drugs. Furthermore, they demonstrated promising antimalarial activity and moderate cytotoxicity against a breast cancer cell line.

Relevance: The (E)-6-methyl-N-((3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)benzo[d]thiazol-2-amine derivatives share the 1,3-thiazole ring structure with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine. Both sets of compounds are explored for their antimicrobial potential, highlighting the significance of the thiazole moiety in the development of new antimicrobial agents. The incorporation of pyrazole and benzothiazole units in these derivatives further expands upon the exploration of combining different heterocycles for enhanced biological activity.

1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylhydrazonamide, N′-(2,4-dinitrophenyl)

Compound Description: This compound, a derivative of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, was synthesized and characterized. It exhibited moderate antibacterial activity against certain Gram-positive bacteria and high antifungal activity against Candida species. Computational studies were performed to calculate thermodynamic parameters using density functional theory (DFT). [, ]

Relevance: This compound shares the 1,3-thiazole ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, and both are investigated for their antimicrobial activities. This suggests that the 1,3-thiazole ring system may play a role in conferring antimicrobial properties. [, ]

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: This compound is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. It has been shown to attenuate stress-induced hyperarousal in animal models of psychological stress and panic vulnerability without inducing hypnotic effects.

Relevance: Although not directly structurally related to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this compound contains a pyrimidine ring, demonstrating the utility of pyrimidine-based scaffolds for targeting various biological systems.

1,2-bis-Sulfonamide Derivatives

Compound Description: This patent describes a series of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. These compounds contain two sulfonamide groups attached to a central scaffold, which can be a carbocyclic or heterocyclic ring. They are designed to interact with chemokine receptors, which are involved in immune responses and inflammation.

Relevance: These compounds, although not directly related in structure to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, highlight the use of sulfonamide groups in medicinal chemistry for modulating various biological targets. While N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine does not contain a sulfonamide group, the use of sulfonamides in similar biological contexts (antimicrobial activity and chemokine receptor modulation) suggests a potential avenue for future structural modifications and explorations of the target compound.

1,3-Dimethylcyclohepta[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3h)-dionylium Ions

Compound Description: These novel heterocyclic compounds were synthesized and investigated for their NAD+-NADH type redox ability. They demonstrate unique structural characteristics and electrochemical properties, showcasing their potential as biomimetic models for biological redox processes.

Relevance: While structurally distinct from N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, the 1,3-dimethylcyclohepta[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3h)-dionylium ions highlight the exploration of heterocyclic compounds in mimicking biological processes. The diverse chemical space offered by heterocyclic systems, as exemplified by these compounds and N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, underpins their significance in chemical and biological research.

4-Oxo-1,3-thiazolidines, 2-Oxoazetidines, and 5-Oxoimidazolines

Compound Description: This research focuses on the synthesis and antibacterial activity of various 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines. These heterocyclic compounds were evaluated for their in vitro growth inhibitory activity against several bacterial strains. The study highlights the potential of these heterocyclic scaffolds as antibacterial agents.

Relevance: While the specific compounds in this study are not directly analogous to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, they share the focus on heterocyclic systems containing thiazole and azetidine rings. This research emphasizes the importance of these structural motifs in exploring new antimicrobial agents, making it relevant to understanding the potential applications of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine.

1-[3-Fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: This compound was analyzed using untargeted metabolomics to ascertain its antibiotic mode of action. The analysis successfully identified thymidylate kinase as the target for AZ1.

Relevance: While not sharing the same core structure as N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, AZ1 demonstrates the application of a pyrimidine ring in a compound with a defined biological activity (antibiotic). This highlights the versatility of the pyrimidine scaffold in different pharmacological contexts.

2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives

Compound Description: This study describes the synthesis of a series of functionalized chromenes, including pyrazoles, tetrazoles, isoxazoles, pyrimidines, pyridines, benzo[b][1,4]oxazepin-2-amines, and azetidinones, starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide. These compounds highlight the versatility of this starting material for the preparation of diverse heterocyclic structures with potential biological activities.

Relevance: Although not directly structurally analogous to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, the inclusion of azetidinones among the synthesized derivatives highlights the continued exploration of azetidinone-containing compounds in medicinal chemistry. This emphasizes the potential significance of the azetidinone ring in N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine and its potential biological activity.

Cobalt bis(dicarbollide)(1(-)) Derivatives

Compound Description: This research describes the synthesis and structural characterization of polycyclic derivatives of cobalt bis(dicarbollide)(1(-)) anion. The study focuses on the reactions of lithiated cobalt bis(dicarbollide)(1(-)) with N-(ω-bromoalkyl)phthalimides, leading to the formation of novel compounds with diverse polycyclic structures.

Relevance: Although not directly related to the structure of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, these compounds showcase the potential of utilizing organometallic chemistry to generate complex and diverse molecular structures. This approach, while distinct from the synthesis of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, highlights the ongoing exploration of novel chemical spaces for potential biological applications.

Nonpeptidergic CXCR3 Antagonists

Compound Description: This study characterizes five nonpeptidergic compounds of different chemical classes that block the action of chemokines at the human CXCR3 receptor. The compounds were also tested at rat and mouse CXCR3, as well as at CXCR3 from rhesus macaque. The study elucidated the molecular mechanism of action of these antagonists, revealing them to be noncompetitive antagonists with inverse agonistic properties.

Relevance: While not directly sharing the same structural core as N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this research highlights the importance of investigating the mechanism of action of potential drug candidates. Understanding the specific interactions of these nonpeptidergic antagonists with the CXCR3 receptor, although a different target than the potential targets of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, underscores the need for detailed pharmacological characterization of novel compounds.

Synthetic Chalcones and α,β-Unsaturated Carbonyl Compounds

Compound Description: This study investigated the chemical reactivity and biological activity of synthetic chalcones and other α,β-unsaturated carbonyl compounds. It focused on their ability to react with thiols and induce the expression of hemeoxygenase-1 (HO-1) in human dermal fibroblasts. The study revealed a correlation between the chemical reactivity of these compounds with thiols and their ability to induce HO-1 expression, suggesting their potential as antioxidants and anti-inflammatory agents.

Relevance: While not directly structurally related to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this research highlights the importance of considering chemical reactivity, particularly with biological thiols, in the development of new drugs. Although the target compound may not possess the same α,β-unsaturated carbonyl system as the chalcones studied, the concept of chemical reactivity influencing biological activity is broadly relevant in medicinal chemistry.

Macrocyclic CDK9 Inhibitors

Compound Description: This research focuses on the design, synthesis, and optimization of highly selective macrocyclic inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in transcriptional regulation, and its inhibition has implications in cancer therapy. The study employed structure-based drug design and ring-closing metathesis to generate potent and selective CDK9 inhibitors.

Relevance: Although not directly structurally related to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this research exemplifies the application of rational drug design principles in developing selective inhibitors. This approach, while focused on a different target (CDK9), highlights the importance of considering target specificity and structural optimization in drug discovery, which are relevant concepts for exploring the potential applications of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine.

2-[α-{[(α-methyl-3-trifluoromethyl-benzyl)imino]oxy}-o-tolyl]glyoxylic Acid Methyl Ester Methyl Oxime-O- and Fungicide Mixtures

Compound Description: This patent describes the synergistic activity of 2-[α-{[(α-methyl-3-trifluoromethyl-benzyl)imino]oxy}-o-tolyl]glyoxylic acid methyl ester methyl oxime-O- with various fungicides, including quinoxyfen, cyprodinil, and azoxystrobin, in plant protection. The patent highlights the enhanced efficacy of these mixtures in controlling fungal diseases in plants.

Relevance: Although structurally unrelated to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this patent emphasizes the concept of synergistic activity between different compounds in achieving a desired biological outcome. This principle of synergy could be explored in the context of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, potentially leading to enhanced antimicrobial activity when combined with other agents.

Selective Antagonists of the H4 Histamine Receptor

Compound Description: This patent describes a series of selective antagonists of the histamine H4 receptor for the treatment of vestibular disorders. These compounds are characterized by their high selectivity for the H4 receptor over the H3 receptor, with a KiH3/KiH4 ratio greater than 10:1. The patent highlights the potential therapeutic benefits of these antagonists in managing symptoms associated with vestibular dysfunction.

Relevance: While not directly structurally related to N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this patent emphasizes the importance of selectivity in drug development. Although targeting a different receptor system, the focus on selective H4 antagonists underscores the need to minimize off-target effects and optimize drug efficacy for a specific therapeutic purpose, which are important considerations for exploring the potential applications of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine.

3-Chloro-4-[3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-1-(substituted)azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one Derivatives

Compound Description: This research describes the synthesis and in vitro antimicrobial activity of two series of compounds: 3-Chloro-4-[3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-1-(substituted)azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one derivatives. Several compounds in both series showed excellent to good antibacterial activity compared to reference drugs.

Relevance: The 3-Chloro-4-[3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-1-(substituted)azetidin-2-one derivatives share the azetidinone ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine. Both sets of compounds are investigated for their antimicrobial properties, suggesting that the azetidinone ring system may play a role in conferring antimicrobial activity. Furthermore, the 2-[3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one derivatives, while not containing an azetidinone ring, also exhibit antimicrobial activity, emphasizing the broader exploration of heterocyclic compounds in antimicrobial drug development.

4-(m-hydroxy-p-methoxy phenyl)-1-[(6′-fluoro-7′-substituted (1,3)-benzothiazol-2′-yl)amido-2-phenyl]-3-chloro azetidin–2–one Derivatives

Compound Description: This research focuses on the synthesis and characterization of 4-(m-hydroxy-p-methoxy phenyl)-1-[(6′-fluoro-7′-substituted (1,3)-benzothiazol-2′-yl)amido-2-phenyl]-3-chloro azetidin–2–one derivatives with various substituents. These compounds were evaluated for their anthelmintic and anti-inflammatory activities. They exhibited significant anti-inflammatory activity in vitro through the protein denaturation method and showed promising anthelmintic potential. [, ]

Relevance: These compounds share the presence of an azetidinone ring with N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, suggesting a potential contribution of this ring system to various biological activities. The exploration of these derivatives for their anthelmintic and anti-inflammatory effects highlights the versatility of the azetidinone scaffold in medicinal chemistry. [, ]

Heterocyclic Compounds Derived from 2-Aminopyrimidine

Compound Description: This research involved the synthesis and characterization of new heterocyclic compounds derived from 2-aminopyrimidine. The study included the preparation of Schiff bases, thiazolidine-4-ones, imidazolidine-4-ones, oxazepine-4,7-diones, urea and thiourea derivatives, 1,3-oxazolidine-4-ones, 3-phenyl-2,3-dihydrothiazol-2-yl pyrimidine amines, oxazole-2,5-diamines, and thiazole-2,5-diamines. These compounds were characterized using various spectroscopic methods (FTIR, 1H NMR, 13C NMR). The biological and enzymatic activity of some prepared compounds were evaluated.

Relevance: While not directly containing the same core structure as N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this research emphasizes the diverse chemistry of heterocyclic compounds, specifically those derived from pyrimidine. This reinforces the importance of heterocyclic compounds, like N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, in the development of new bioactive molecules for various applications.

Ditopic Ligands for Metal Ion and Anion Coordination

Compound Description: This research explored the synthesis and coordination chemistry of novel ditopic ligands capable of coordinating metal ions and interacting with anions. The ligands featured N-donor domains for metal binding and amide or amine hydrogen atoms for anion interaction. The study investigated the self-assembly of these ligands with various metal ions, leading to the formation of mono-nuclear complexes, dinuclear double helicates, and circular helicates. []

Relevance: Although not directly related to the structure of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine, this research highlights the potential of designing multi-functional ligands capable of binding both metal ions and anions. This concept of combining different binding functionalities within a single ligand, while exploring a different chemical space, could be a valuable approach for future investigations into the properties and potential applications of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine. []

Properties

CAS Number

2097925-45-4

Product Name

N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone

Molecular Formula

C17H15N5OS

Molecular Weight

337.4

InChI

InChI=1S/C17H15N5OS/c23-17(14-10-24-16(21-14)12-4-2-1-3-5-12)22-8-13(9-22)20-15-6-7-18-11-19-15/h1-7,10-11,13H,8-9H2,(H,18,19,20)

InChI Key

KDXAULSIBOYAGU-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)NC4=NC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.